N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C18H22N2O5/c1-12-8-14(21)10-18(23)20(12)11-17(22)19-7-6-13-4-5-15(24-2)16(9-13)25-3/h4-5,8-10,21H,6-7,11H2,1-3H3,(H,19,22) |
InChI Key |
KROMTQAKCNIGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl Acetoacetate with Ammonia
Ethyl acetoacetate reacts with ammonium acetate under acidic conditions to form 4-hydroxy-6-methyl-2-pyridone. This method yields ~65–70% purity, requiring subsequent recrystallization from ethanol.
Reaction Conditions :
-
Reactants : Ethyl acetoacetate (1.0 equiv), ammonium acetate (2.5 equiv).
-
Solvent : Glacial acetic acid.
-
Temperature : Reflux at 120°C for 6–8 hours.
-
Workup : Neutralization with NaOH, extraction with ethyl acetate.
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency, reducing time to 20–30 minutes. Using Mo(CO)₆ as a CO source, this method achieves 85% yield.
Reaction Conditions :
-
Catalyst : Palladium tetrakis(triphenylphosphine) (5 mol%).
-
Solvent : 1,4-Dioxane.
-
Temperature : 65°C under microwave irradiation.
Acetamide Linker Formation
The pyridinone is functionalized at the 1-position with a chloroacetyl group, followed by nucleophilic substitution with 3,4-dimethoxyphenethylamine.
Chloroacetylation of Pyridinone
4-Hydroxy-6-methyl-2-pyridone reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
Reaction Conditions :
-
Reactants : Pyridinone (1.0 equiv), chloroacetyl chloride (1.2 equiv).
-
Base : Triethylamine (2.0 equiv).
-
Temperature : 0°C to room temperature, 4 hours.
-
Yield : 78–82%.
Coupling with 3,4-Dimethoxyphenethylamine
The chloroacetyl intermediate undergoes nucleophilic substitution with 3,4-dimethoxyphenethylamine in dimethylacetamide (DMAc).
Reaction Conditions :
-
Solvent : DMAc.
-
Catalyst : Copper(II) chloride (0.1 equiv).
-
Temperature : 80°C for 12 hours.
-
Yield : 65–70%.
Alternative Route: One-Pot Condensation
A streamlined one-pot method combines pyridinone synthesis and acetamide formation using in situ generated intermediates.
Procedure
-
Pyridinone Formation : Ethyl acetoacetate and ammonium acetate react in acetic acid.
-
Chloroacetylation : Without isolation, chloroacetyl chloride is added directly.
-
Amine Coupling : 3,4-Dimethoxyphenethylamine introduced under basic conditions.
Advantages :
-
Reduced purification steps.
-
Total yield improves to 60–65%.
Challenges :
-
Competing side reactions require precise stoichiometry.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) gradient.
Recrystallization
Alternative purification employs ethanol/water (4:1), yielding needle-like crystals.
Spectroscopic Confirmation
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Stepwise Synthesis | 70 | 24 | 98 |
| One-Pot Condensation | 65 | 18 | 95 |
| Microwave-Assisted | 85 | 0.5 | 99 |
Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Stepwise methods remain preferable for large-scale production due to scalability.
Challenges and Optimization Strategies
Regioselectivity in Pyridinone Formation
Competing cyclization pathways may yield 2-pyridone vs. 4-pyridone isomers. Using excess ammonium acetate suppresses side products.
Amide Bond Stability
The acetamide linker is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres (N₂) mitigate degradation.
Solvent Selection
Polar aprotic solvents (DMAc, DMF) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves isolability.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing copper(II) chloride with cheaper ZnCl₂ reduces costs without sacrificing yield.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Core
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Backbone Flexibility: The target compound’s pyridinone ring differs from pyridazinone () or pyrimidinone () cores in electronic and steric properties. Pyridazinones often exhibit enhanced metabolic stability compared to pyridinones due to reduced ring strain .
- Substituent Impact: The 3,4-dimethoxyphenyl group is conserved in many analogs (e.g., Rip-B , compound 20 ), suggesting its role in π-π stacking or receptor interactions.
- Amide Linker Modifications : Thioacetamide derivatives () show higher melting points (230°C) compared to standard acetamides (e.g., Rip-B: 90°C), indicating stronger intermolecular forces .
Key Insights:
Pharmacological Implications
While direct activity data for the target compound are absent, structural trends from analogs suggest:
- Orexin Receptor Antagonism: Tetrahydroisoquinoline derivatives () with 3,4-dimethoxyphenyl groups show selective orexin-1 receptor antagonism, implying the target may share this activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, involving coupling of the 3,4-dimethoxyphenethylamine moiety with the pyridone-acetamide core. For example, a similar acetamide derivative was synthesized via carbodiimide-mediated coupling (EDC/HCl) in dichloromethane, followed by purification using silica gel chromatography and recrystallization from ethyl acetate . Key steps include:
- Activation : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids.
- Purification : Gradient elution with methanol in CH₂Cl₂ (0–8%) and recrystallization to achieve >95% purity.
- Yield Optimization : Sequential addition of reagents (e.g., acyl chloride in two batches) improves yields to ~58% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on coupling constants and integration (e.g., aromatic protons at δ 7.39 ppm for dimethoxyphenyl groups, acetamide NH at δ 10.10 ppm) .
- X-ray Diffraction : Resolve conformational flexibility (e.g., dihedral angles between aromatic rings and acetamide groups) to confirm stereochemistry .
- Elemental Analysis : Compare calculated vs. observed C, H, N, and S content (e.g., <0.1% deviation for C and N) .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility. Stability studies should include:
- pH Variation : Assess degradation in acidic (HCl) and basic (NaHCO₃) conditions via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., 473–475 K for related compounds) .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify dimeric species (e.g., m/z 715 [2M+Na]+) and propose mechanisms (e.g., intermolecular H-bonding or radical coupling) .
- Kinetic Studies : Vary reaction time and temperature to track byproduct formation. For example, extended stirring at RT increases dimerization .
- Computational Modeling : Use DFT to calculate transition states for competing pathways (e.g., amide vs. ester bond formation) .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data (e.g., planar vs. non-planar amide groups)?
- Methodological Answer :
- Multi-Conformer Analysis : X-ray structures of related acetamides show three distinct conformers in the asymmetric unit, with dihedral angles varying by ~20° due to steric repulsion .
- Variable-Temperature NMR : Detect dynamic behavior (e.g., coalescence of NH signals) to explain discrepancies between solid-state and solution-phase data .
Q. What strategies are effective for studying biological interactions (e.g., protein binding) of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis Studies : Replace key residues (e.g., Tyr → Phe) in binding pockets to validate interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
